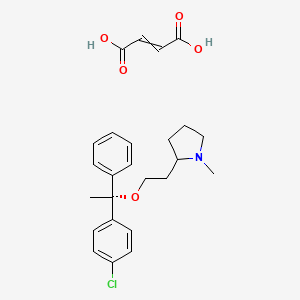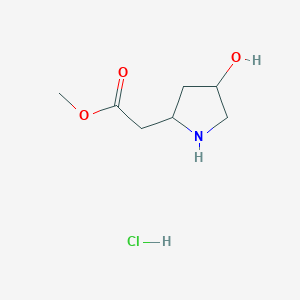![molecular formula C39H27N3 B14790672 7-[4-(9,9-Dimethylfluoren-2-yl)quinazolin-2-yl]benzo[c]carbazole](/img/structure/B14790672.png)
7-[4-(9,9-Dimethylfluoren-2-yl)quinazolin-2-yl]benzo[c]carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[4-(9,9-Dimethylfluoren-2-yl)quinazolin-2-yl]benzo[c]carbazole is a heterocyclic compound that belongs to the class of carbazoles. It has a molecular formula of C₃₉H₂₇N₃ and a molecular weight of 537.65 g/mol . This compound is known for its complex structure, which includes a quinazoline moiety linked to a benzo[c]carbazole framework through a 9,9-dimethylfluorene unit.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(9,9-Dimethylfluoren-2-yl)quinazolin-2-yl]benzo[c]carbazole typically involves multiple steps, starting from commercially available precursors. The synthetic route generally includes the following steps:
Formation of 9,9-Dimethylfluorene: This step involves the alkylation of fluorene with methyl iodide in the presence of a strong base like potassium tert-butoxide.
Synthesis of Quinazoline Derivative: The quinazoline moiety is synthesized through the cyclization of appropriate aniline derivatives with formamide or similar reagents.
Coupling Reaction: The final step involves the coupling of the 9,9-dimethylfluorene derivative with the quinazoline moiety, followed by cyclization to form the benzo[c]carbazole framework.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and employing catalysts to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
7-[4-(9,9-Dimethylfluoren-2-yl)quinazolin-2-yl]benzo[c]carbazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the quinazoline and carbazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce partially hydrogenated derivatives.
Applications De Recherche Scientifique
7-[4-(9,9-Dimethylfluoren-2-yl)quinazolin-2-yl]benzo[c]carbazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Mécanisme D'action
The mechanism of action of 7-[4-(9,9-Dimethylfluoren-2-yl)quinazolin-2-yl]benzo[c]carbazole is not fully understood. it is believed to interact with various molecular targets and pathways:
Molecular Targets: The compound may bind to DNA, proteins, or enzymes, affecting their function.
Pathways Involved: It could modulate signaling pathways involved in cell proliferation, apoptosis, and other cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,9-Dimethylfluorene: A precursor in the synthesis of the compound.
Quinazoline Derivatives: Compounds with similar quinazoline moieties.
Benzo[c]carbazole Derivatives: Compounds with similar carbazole frameworks.
Uniqueness
7-[4-(9,9-Dimethylfluoren-2-yl)quinazolin-2-yl]benzo[c]carbazole is unique due to its combination of three distinct structural units: 9,9-dimethylfluorene, quinazoline, and benzo[c]carbazole. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
Propriétés
Formule moléculaire |
C39H27N3 |
|---|---|
Poids moléculaire |
537.6 g/mol |
Nom IUPAC |
7-[4-(9,9-dimethylfluoren-2-yl)quinazolin-2-yl]benzo[c]carbazole |
InChI |
InChI=1S/C39H27N3/c1-39(2)31-16-8-5-13-27(31)28-21-19-25(23-32(28)39)37-29-14-6-9-17-33(29)40-38(41-37)42-34-18-10-7-15-30(34)36-26-12-4-3-11-24(26)20-22-35(36)42/h3-23H,1-2H3 |
Clé InChI |
BALJLSPVEJLDDD-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=NC(=NC5=CC=CC=C54)N6C7=C(C8=CC=CC=C8C=C7)C9=CC=CC=C96)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2,5-Anhydro-4-C-(hydroxymethyl)-a-L-lyxofuranosyl]-thymine](/img/structure/B14790592.png)
![2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B14790595.png)

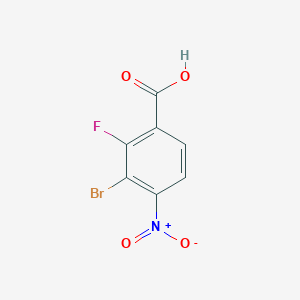
![3-[(2,4-dimethoxyphenyl)methyl]-2-oxo-4-phenyl-4,5-dihydro-1H-3-benzazepine-5-carboxylic acid](/img/structure/B14790604.png)

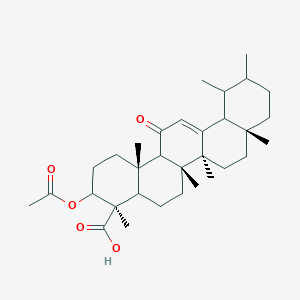
![cis-3-[2-(3-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B14790639.png)
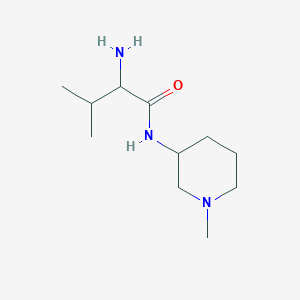
![N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]acetamide](/img/structure/B14790649.png)
![(2R,4S)-Methyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride](/img/structure/B14790665.png)
![2-amino-N-[(1-methylpiperidin-4-yl)methyl]propanamide](/img/structure/B14790669.png)
